REACTION_CXSMILES
|
C(Cl)(=O)C.C(O)(=O)C.C(O)(=O)C(O)=O.[CH2:15]([NH:17][NH2:18])[CH3:16].[NH:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([C:28](=O)[C:29]([O:31]C)=O)=[CH:20]1>C(O)C>[CH2:15]([N:17]1[CH:20]=[C:21]2[C:28]([C:29](=[O:31])[NH:19][C:27]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=32)=[N:18]1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.C(C)NN
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(C(=O)OC)=O
|
Name
|
|
Quantity
|
910 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a small volume
|
Type
|
ADDITION
|
Details
|
Dichloromethane (100 mL) and ice were added
|
Type
|
ADDITION
|
Details
|
the mixture was adjusted to pH 14 with the addition of 50% w/w sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with hot acetonitrile
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C2C(NC=3C=CC=CC3C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |